Maintained Potency Against Rifampin-Resistant M. tuberculosis – A Direct Head-to-Head Differentiator
SQ609 exhibits MIC90 of 1.56 μg/mL against both rifampin-susceptible (H37Rv) and rifampin-resistant M. tuberculosis strains. In direct comparison, rifampin MIC90 increases from 0.125 μg/mL (susceptible) to >32 μg/mL (resistant), representing a >256-fold loss of activity [1]. SQ609 shows no cross-resistance to rifampin.
| Evidence Dimension | Minimum inhibitory concentration (MIC90) against rifampin-resistant M. tuberculosis |
|---|---|
| Target Compound Data | 1.56 μg/mL (both susceptible and resistant strains) |
| Comparator Or Baseline | Rifampin: 0.125 μg/mL (susceptible) / >32 μg/mL (resistant) |
| Quantified Difference | SQ609: 0-fold change in MIC between susceptible and resistant; Rifampin: >256-fold increase |
| Conditions | Broth microdilution per CLSI guidelines; M. tuberculosis H37Rv (ATCC 27294) and isogenic rifampin-resistant mutant (rpoB S531L) |
Why This Matters
For procurement targeting drug-resistant TB research or clinical development, SQ609 provides a tool compound that remains effective where rifampin fails, enabling studies that require sustained activity against resistant isolates.
- [1] Bogatcheva, E., et al. (2011). Table 1 and text. Antimicrobial Agents and Chemotherapy, 55(5), 2133-2139. View Source
